N3-Methylpyridine-3,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

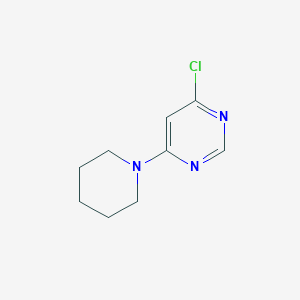

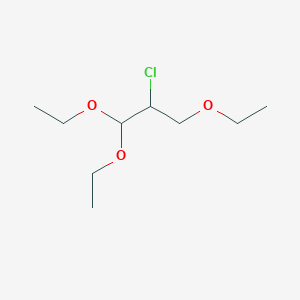

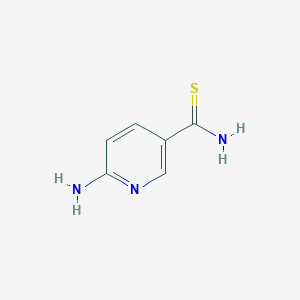

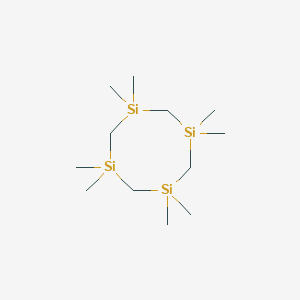

N3-Methylpyridine-3,4-diamine is a chemical compound with the CAS Number: 1796-73-2 . It has a molecular weight of 123.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N3-methyl-3,4-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-8-6-4-9-3-2-5 (6)7/h2-4,8H,1H3, (H2,7,9) .Physical And Chemical Properties Analysis

N3-Methylpyridine-3,4-diamine is a powder that is stored at room temperature . The melting point of this compound is between 112-114 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Crystallographic studies of molecules related to N3-Methylpyridine-3,4-diamine have provided insights into their structural characteristics. For instance, the crystal structure of compounds containing methylpyridine moieties reveals nearly planar configurations and interactions beyond van der Waals contacts are often not identified, indicating the predominance of such weak forces in solid-state assembly (Stöger et al., 2014). Similarly, structural elucidation of novel pyridine analogues has been achieved, showcasing the role of such compounds in forming diverse crystal architectures and highlighting their potential in materials science (Kolev et al., 2009).

Luminescent Properties and Sensing Applications

Research on copper(I) complexes featuring methylpyridine ligands has demonstrated their ability to exhibit reversible emission color changes upon exposure to various vapors, suggesting potential applications in sensing and luminescent material development (Ohara et al., 2017). This underscores the versatility of N3-Methylpyridine-3,4-diamine analogues in chemical sensing technologies.

Catalytic and Synthetic Applications

The chemistry of N3-Methylpyridine-3,4-diamine derivatives extends into catalysis and organic synthesis. For example, complexes based on Schiff base derivatives of pyridine have been investigated for their catalytic activity in transfer hydrogenation reactions, revealing the utility of these compounds in facilitating chemical transformations (Aydemir et al., 2010). Moreover, the synthesis of zirconium and hafnium complexes with pyridine ligands showcases the application of such molecules in the preparation of metal-organic frameworks and their potential in material science (Tonzetich et al., 2005).

Safety and Efficiency in Chemical Processes

The development of safer and more efficient methods for synthesizing pyridine N-oxides, intermediates in the production of nicotine insecticides, highlights the industrial relevance of N3-Methylpyridine-3,4-diamine derivatives. Circular microreaction methods have been explored for the synthesis of 3-methylpyridine-N-oxide, offering improvements in yield and reaction control, thus underlining the importance of these compounds in enhancing chemical manufacturing processes (Sang et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-N-methylpyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOXRPNGUADBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902932 |

Source

|

| Record name | NoName_3508 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)